molecular formula C21H16ClFN2O2 B15019865 N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-fluorobenzohydrazide

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-fluorobenzohydrazide

Cat. No.: B15019865
M. Wt: 382.8 g/mol
InChI Key: KGFVZVWIIGYMRB-ZMOGYAJESA-N
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Description

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE typically involves the condensation of 2-[(2-chlorophenyl)methoxy]benzaldehyde with 3-fluorobenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE
  • N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE

Uniqueness

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is unique due to the presence of both chlorophenyl and fluorobenzohydrazide moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16ClFN2O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3-fluorobenzamide

InChI

InChI=1S/C21H16ClFN2O2/c22-19-10-3-1-7-17(19)14-27-20-11-4-2-6-16(20)13-24-25-21(26)15-8-5-9-18(23)12-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

KGFVZVWIIGYMRB-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)F)Cl

Origin of Product

United States

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